Alogliptin(1+)
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Overview
Description
Alogliptin(1+) is an organic cation obtained by protonation of the primary amino function of alogliptin. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of an alogliptin.
Scientific Research Applications
Inhibitor of Dipeptidyl Peptidase IV (DPP-4)
Alogliptin is recognized as a potent, selective inhibitor of the serine protease dipeptidyl peptidase IV (DPP-4). This enzyme plays a critical role in glucose metabolism, and its inhibition by alogliptin leads to improved blood glucose control in animal models of diabetes (Feng et al., 2007). Alogliptin's selectivity and efficacy in inhibiting DPP-4 make it a significant therapeutic agent in diabetes management.
Enhancing Glucagon-like Peptide and Glucose-dependent Insulinotropic Polypeptide
Alogliptin elevates levels of incretin hormones like glucagon-like peptide (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are crucial for enhancing insulin secretion and glucose homeostasis. Alogliptin, by preventing their degradation, contributes significantly to the management of type 2 diabetes (Andukuri et al., 2009).
Treatment of Type 2 Diabetes
Alogliptin has been extensively studied and is effective as a treatment for type 2 diabetes, either as monotherapy or in combination with other antidiabetic agents like metformin, thiazolidinediones, sulfonylureas, and insulin. Its role in controlling blood glucose levels and being well-tolerated makes it an important option in diabetes treatment (Pratley, 2009).
Impact on Insulin Sensitivity and Longevity
Alogliptin has been shown to improve insulin sensitivity and attenuate functionality decline in mice on a high-fat diet. Its long-term intervention takes beneficial effects associated with longevity, including decreased organ pathology, preserved mitochondrial function, and reduced oxidative stress (Zhu et al., 2019).
Neurovascular Protective Effects
In studies involving a murine model of stroke, alogliptin demonstrated neurovascular protective effects. It ameliorated cerebral infarction and restored the expression of endothelial tight junction proteins, indicating its potential in protecting against brain injury post-stroke (Hao et al., 2019).
Cardiovascular Safety in Type 2 Diabetes
In patients with type 2 diabetes who had experienced an acute coronary syndrome, alogliptin did not increase the rates of major adverse cardiovascular events compared to placebo. This indicates its cardiovascular safety profile in a high-risk diabetic population (White et al., 2013).
Properties
Molecular Formula |
C18H22N5O2+ |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
[(3R)-1-[3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]azanium |
InChI |
InChI=1S/C18H21N5O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3/p+1/t15-/m1/s1 |
InChI Key |
ZSBOMTDTBDDKMP-OAHLLOKOSA-O |
Isomeric SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCC[C@H](C3)[NH3+] |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)[NH3+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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